

Application Notes and Protocols: Co-treatment Strategies with MZP-55, a BET Degradер

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Compound of Interest

Compound Name: MZP-55

Cat. No.: B1649326

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Introduction

MZP-55 is a potent and selective PROTAC (Proteolysis-Targeting Chimera) that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins BRD3 and BRD4.^[1] By linking a BET inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, **MZP-55** effectively targets these key epigenetic readers for ubiquitination and subsequent proteasomal degradation.^[1] The degradation of BRD3 and BRD4 leads to the downregulation of critical oncogenes, such as c-Myc, making **MZP-55** a promising therapeutic agent in various cancers, particularly in hematological malignancies like acute myeloid leukemia (AML).^[1]

This document provides detailed application notes and protocols for co-treatment strategies involving **MZP-55** and other small molecules. While specific co-treatment data for **MZP-55** is emerging, the protocols outlined below are based on established synergistic combinations observed with other BET degraders and inhibitors, providing a strong framework for investigating the combinatorial potential of **MZP-55**.

Quantitative Data Summary

The following tables summarize key quantitative data for **MZP-55** and highlight the synergistic effects observed when combining BET inhibitors/degraders with other anti-cancer agents.

Table 1: In Vitro Activity of **MZP-55**

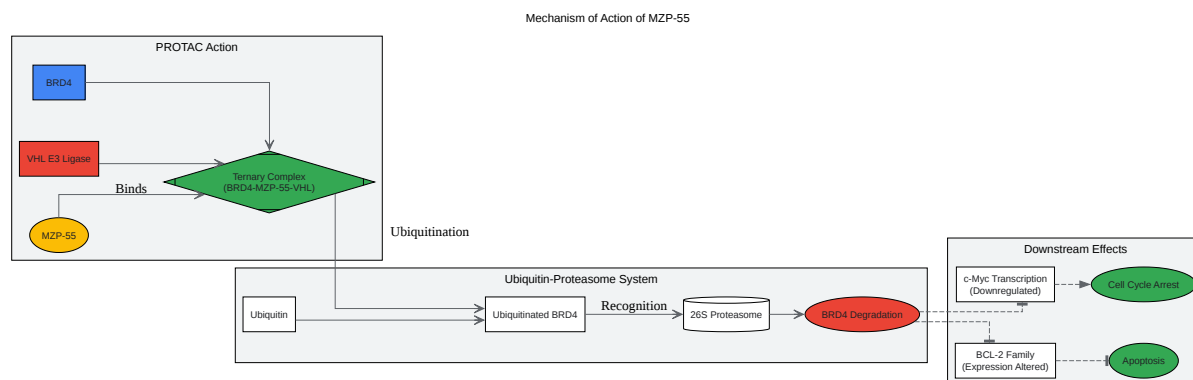
Parameter	Cell Line	Value	Reference
Brd4BD2 Binding (Kd)	-	8 nM	[2]
VHL Binding (Kd)	-	105 ± 24 nM	[2]
Anti-proliferative Activity (pEC50)	MV4;11 (AML)	7.31 ± 0.03	[2]
Anti-proliferative Activity (pEC50)	HL60 (AML)	6.57 ± 0.02	[2]
Brd4 Depletion in MV4;11 cells (pEC50)	MV4;11 (AML)	7.08	[1]
c-Myc Depletion in MV4;11 cells (pEC50)	MV4;11 (AML)	7.08	[1]
Brd4 Depletion in HL60 cells (pEC50)	HL60 (AML)	6.37	[1]
c-Myc Depletion in HL60 cells (pEC50)	HL60 (AML)	6.37	[1]

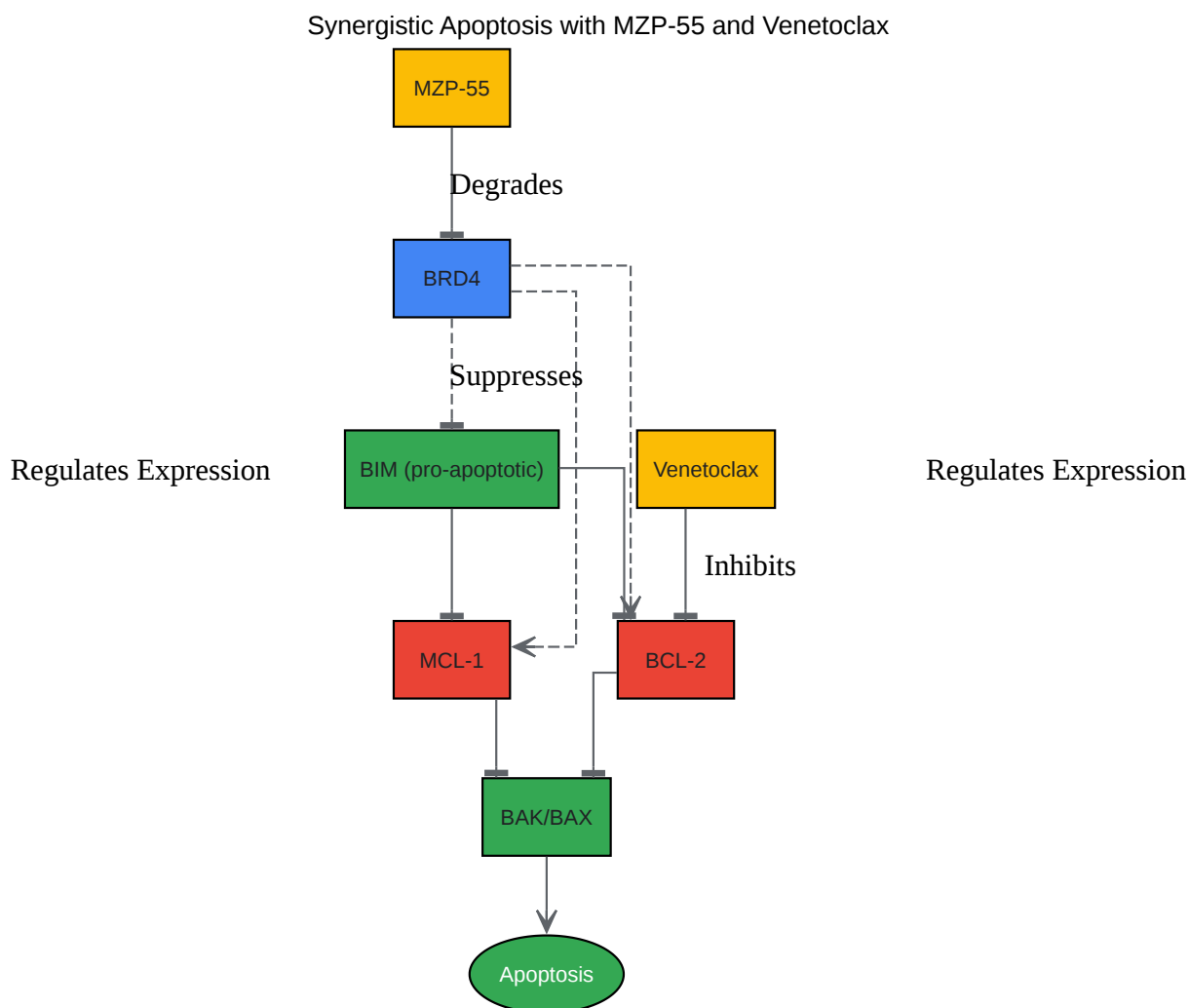
Table 2: Exemplar Synergistic Combinations with BET Degraders/Inhibitors

BET Degradator/Inhibitor	Combination Agent	Cancer Type	Observed Effect	Reference
ARV-825 (BETd)	Venetoclax (BCL-2i)	Head and Neck Cancer	Enhanced apoptosis in cisplatin-resistant cells	[3]
QCA570 (BETd)	Osimertinib (EGFRi)	NSCLC	Synergistic growth suppression in resistant cells	[4]
ARV-825 (BETd)	AZD4573 (CDK9i)	Multiple Myeloma	Synergistic inhibition of cell proliferation	[2][5]
BET inhibitors	Paclitaxel/Cisplatin	NSCLC	Synergistic inhibition of cell growth	
ARV-771 (BETd)	Venetoclax (BCL-2i)	Acute Myeloid Leukemia	Synergistic induction of apoptosis	[3]

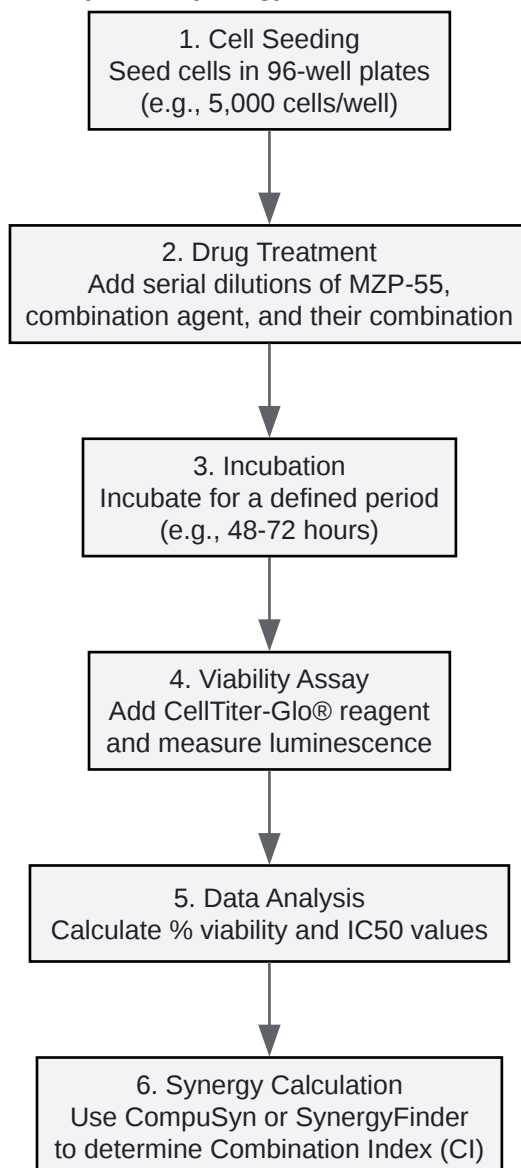
Signaling Pathways and Mechanisms of Action

MZP-55 functions by hijacking the cell's natural protein disposal system to eliminate BRD3 and BRD4. This targeted degradation has profound effects on downstream signaling pathways critical for cancer cell survival and proliferation.





Cell Viability and Synergy Assessment Workflow



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